Lodoxamide
Overview
Description
Lodoxamide is an antiallergic pharmaceutical drug primarily used as a mast cell stabilizer. It is marketed under the tradename Alomide in the United Kingdom. This compound is particularly effective in treating ocular hypersensitivity reactions such as vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis .
Mechanism of Action
Target of Action
Lodoxamide primarily targets mast cells . Mast cells play a crucial role in allergic reactions, and their stabilization is key to managing these reactions . Additionally, this compound has been found to be a potent agonist at the G protein-coupled receptor 35 (GPR35) , an orphan receptor believed to play a role in inflammatory processes, pain, and the development of stomach cancer .
Mode of Action
This stabilization inhibits the in vivo Type 1 immediate hypersensitivity reaction . In the context of GPR35, this compound inhibits the migration of THP-1 cells in vitro .
Biochemical Pathways
This compound’s action primarily affects the biochemical pathways involved in allergic reactions. By stabilizing mast cells, it inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms . It also inhibits the increases in cutaneous vascular permeability associated with reagin or IgE and antigen-mediated reactions .
Pharmacokinetics
It is known that this compound is administered topically into the eye as a mast-cell stabilizer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of mast cell degranulation, which consequently inhibits the release of intracellular histamine and other inflammatory mediators . This results in a decrease in ocular hypersensitivity reactions such as vernal conjunctivitis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, protein binding can influence the bioavailability and distribution of active compounds, and is a limiting factor in the passage of drugs across biological membranes and barriers . .
Biochemical Analysis
Biochemical Properties
Lodoxamide interacts with mast cells, a type of white blood cell that plays a key role in allergic reactions . It inhibits the Type 1 immediate hypersensitivity reaction, which involves the release of inflammatory mediators from mast cells .
Cellular Effects
This compound exerts its effects on various types of cells, particularly mast cells . It inhibits the increases in cutaneous vascular permeability associated with reagin or IgE and antigen-mediated reactions . This suggests that this compound can influence cell function by modulating the response of mast cells to allergens .
Molecular Mechanism
This stabilization inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms .
Preparation Methods
Lodoxamide can be synthesized through a series of chemical reactions involving the formation of dioxamic acid derivatives. The synthetic route typically involves the reaction of 2-chloro-5-cyano-1,3-phenylene with dioxamic acid under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction pathways, ensuring high purity and yield .
Chemical Reactions Analysis
Lodoxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lodoxamide has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in studies involving mast cell stabilizers and their chemical properties.
Biology: It is used in biological research to study the effects of mast cell stabilization on various biological processes.
Medicine: this compound is extensively used in ophthalmology for the treatment of allergic ocular disorders. .
Comparison with Similar Compounds
Lodoxamide is similar to other mast cell stabilizers such as cromoglicic acid, nedocromil, and pemirolast. this compound is unique in its high potency and effectiveness in stabilizing mast cells. It has been found to be a potent agonist at the G protein-coupled receptor 35, which is believed to play a role in inflammatory processes .
Similar Compounds
- Cromoglicic acid
- Nedocromil
- Pemirolast
- Amlexanox
- Zaprinast
This compound’s unique properties and high potency make it a valuable compound in the treatment of allergic ocular disorders and in scientific research .
Properties
IUPAC Name |
2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLGHVJXCETIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057767 | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53882-12-5 | |
Record name | Lodoxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lodoxamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lodoxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06794 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lodoxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LODOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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